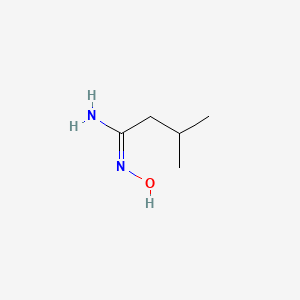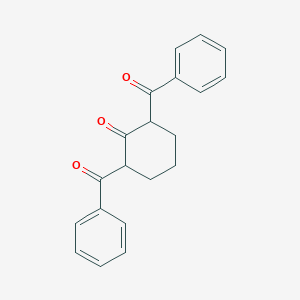
4-(4-(2-Butenoyloxy)benzoyl)phenyl 2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(2-Butenoyloxy)benzoyl)phenyl 2-butenoate is an organic compound with the molecular formula C21H18O5 and a molecular weight of 350.375 g/mol . This compound is characterized by the presence of two butenoate groups attached to a benzoylphenyl structure. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Butenoyloxy)benzoyl)phenyl 2-butenoate typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzophenone with 2-butenoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Butenoyloxy)benzoyl)phenyl 2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
4-(4-(2-Butenoyloxy)benzoyl)phenyl 2-butenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-(2-Butenoyloxy)benzoyl)phenyl 2-butenoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 2-(o-Ammoniophenylamino)-4-oxo-4-phenyl-2-butenoate
Uniqueness
4-(4-(2-Butenoyloxy)benzoyl)phenyl 2-butenoate is unique due to its dual butenoate groups and benzoylphenyl structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
624726-51-8 |
|---|---|
Molecular Formula |
C21H18O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[4-[4-[(E)-but-2-enoyl]oxybenzoyl]phenyl] (E)-but-2-enoate |
InChI |
InChI=1S/C21H18O5/c1-3-5-19(22)25-17-11-7-15(8-12-17)21(24)16-9-13-18(14-10-16)26-20(23)6-4-2/h3-14H,1-2H3/b5-3+,6-4+ |
InChI Key |
OKHCNLTVKJEBBS-GGWOSOGESA-N |
Isomeric SMILES |
C/C=C/C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)/C=C/C |
Canonical SMILES |
CC=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





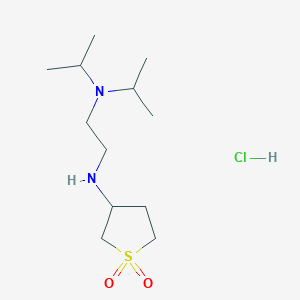

![N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050463.png)
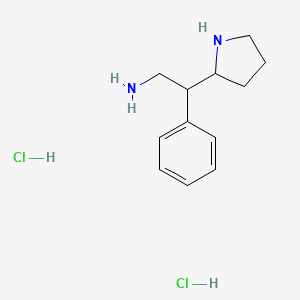
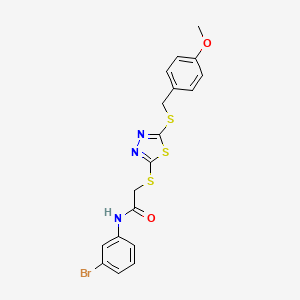
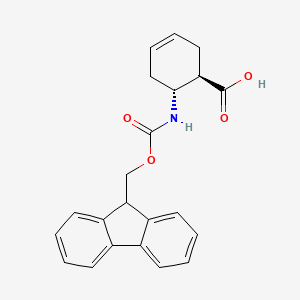


![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)
